3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3,5-dimethylpyrazole with 3-methylbenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and materials science.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied as a CDK2 inhibitor.
Pyrazolo[1,5-a]pyrimidine derivatives: Various derivatives have been synthesized and studied for their biological activities.
Uniqueness
3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H22N4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H22N4/c1-14-7-5-9-18(11-14)21-17(4)22-23-16(3)13-20(26(22)25-21)24-19-10-6-8-15(2)12-19/h5-13,24H,1-4H3 |
InChI Key |
GAMATHMWUZCITE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC=CC(=C4)C |
Origin of Product |
United States |
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